molecular formula C14H11N5O2S B12610816 3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole CAS No. 646995-99-5

3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole

Cat. No.: B12610816
CAS No.: 646995-99-5
M. Wt: 313.34 g/mol
InChI Key: MWJBDAZYNXGKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Nitro Group: Nitration of the benzothiazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Triazene Group: The triazene group can be introduced by reacting the nitrobenzothiazole with a diazonium salt derived from 3-methyl-3-phenyltriazene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the triazene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield 3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-amino-2,1-benzothiazole.

Scientific Research Applications

3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrobenzothiazole: A related compound with similar structural features.

    3-Phenyl-1,2,4-triazene: A compound with a similar triazene group.

    5-Nitrobenzothiazole: A simpler benzothiazole derivative with a nitro group.

Uniqueness

3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole is unique due to the combination of its benzothiazole core, nitro group, and triazene moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

646995-99-5

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

N-methyl-N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]aniline

InChI

InChI=1S/C14H11N5O2S/c1-18(10-5-3-2-4-6-10)17-15-14-12-9-11(19(20)21)7-8-13(12)16-22-14/h2-9H,1H3

InChI Key

MWJBDAZYNXGKKF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.